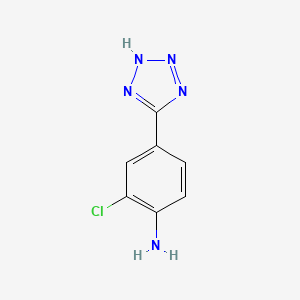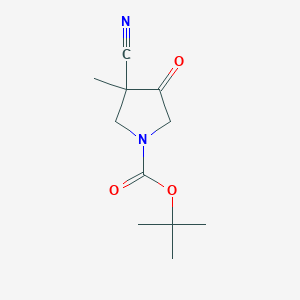
2,5-Dimethylhex-4-en-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhex-4-en-1-al is an organic compound with the molecular formula C8H14O. It is an aldehyde characterized by the presence of a hexenal backbone with two methyl groups attached at the 2nd and 5th positions. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-4-en-1-al can be synthesized through various methods. One common approach involves the condensation of 2-methylbut-3-en-ol with isobutanal to form 2,2,5-trimethylhexenal as an intermediate. This intermediate is then converted to this compound using specific reagents and conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. Techniques such as headspace solid-phase microextraction (HS SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to analyze and optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylhex-4-en-1-al undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-hexenoic acid.
Reduction: 2,5-Dimethyl-4-hexen-2-ol.
Substitution: Various substituted hexenals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethylhex-4-en-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Mecanismo De Acción
The mechanism by which 2,5-Dimethylhex-4-en-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Hexanal: An aldehyde with a similar structure but without the methyl groups at the 2nd and 5th positions.
2,4-Hexadienal: Another aldehyde with a similar carbon backbone but different positioning of double bonds.
Uniqueness: 2,5-Dimethylhex-4-en-1-al is unique due to the presence of the two methyl groups, which significantly influence its chemical properties and reactivity. These structural differences result in distinct aroma characteristics and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,6,8H,5H2,1-3H3 |
Clave InChI |
NTPNJYFKMSTHQR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B8532033.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanyl-N-ethyl-L-alaninamide](/img/structure/B8532042.png)




![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)




